N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide
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Overview
Description
N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide is a chemical compound with a complex structure that includes cyano, dichlorophenyl, and dithiane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 1,4-dithiane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dithiane group can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2,4-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide
- N-[cyano(2,3-difluorophenyl)methyl]-1,4-dithiane-2-carboxamide
- N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-thioamide
Uniqueness
N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyano, dichlorophenyl, and dithiane groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS2/c14-9-3-1-2-8(12(9)15)10(6-16)17-13(18)11-7-19-4-5-20-11/h1-3,10-11H,4-5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCNJUDBZRSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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